molecular formula C3H5NO B1346921 N-Vinylformamide CAS No. 13162-05-5

N-Vinylformamide

Cat. No. B1346921
CAS RN: 13162-05-5
M. Wt: 71.08 g/mol
InChI Key: ZQXSMRAEXCEDJD-UHFFFAOYSA-N
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Description

N-Vinylformamide: Comprehensive Analysis

N-Vinylformamide (NVF) is a versatile monomer used in the synthesis of various polymers with applications ranging from water treatment to medical fields. It serves as a precursor to amide and amine functional polymers and can be polymerized through different methods to yield products with a wide range of molecular weights and properties .

Synthesis Analysis

The synthesis of NVF has been a subject of extensive research, with industrial methods established for its production in high purity and tonne quantities. Two main industrial production

Scientific Research Applications

Polyion Complex Networks N-Vinylformamide (NVF) is used in the creation of polyion complex networks with poly(acrylic acid), forming highly responsive interpenetrating polymer networks (IPNs). These networks exhibit varying pH-responsivities, demonstrating the controlled amount of active primary amines in the IPN (Ajiro, Takemoto, Asoh, & Akashi, 2009).

Polymerization Kinetics The kinetics of free radical polymerization of NVF have been investigated both in bulk and aqueous solutions. The study provides insights into the molecular weight development during NVF conversions and proposes a kinetic model based on free volume theory (Gu, Zhu, Hrymak, & Pelton, 2001).

Novel Polymer Structures NVF serves as a precursor to various amide and amine functional polymers, oligomers, and functional polymers. It has high reactivity, making it suitable for creating water-soluble homopolymers and copolymers. NVF also undergoes cationic oligomerization, providing avenues for synthesizing novel polymer structures (Pinschmidt et al., 1997).

Copolymerization Studies NVF has been studied for its copolymerization potential with other monomers like N-vinylcaprolactam. These studies help in understanding the copolymer compositions and their properties, such as glass transition temperatures (Jiang Shao-qun & Yuan Han-jiang, 2006).

Dispersion Polymerization NVF has been utilized in dispersion polymerization to create monodisperse poly(N-vinylformamide) particles. This method yields particles in the micron and sub-micron range, demonstrating the potential of NVF in creating specific polymer particle sizes (Uyama, Kato, & Kobayashi, 1993).

Hybrid Catalysts NVF-based polymers have been applied in the creation of hybrid catalysts. For instance, poly(N-vinylformamide) deposited on mesoporous silica SBA-15 shows promising results in catalyzing Knoevenagel condensation, demonstrating the effectiveness of NVF in catalyst design (Wach et al., 2015).

Solution-Suspension Polymerization Research on NVF includes its polymerization in various mediums, highlighting the versatility of NVF in different polymerization techniques and the properties of the resulting polymers (Witek, Bortel, & Gawelek, 2013).

Synthesis of Monomers for Water-Soluble Polymers NVF is used in the synthesis of valuable monomers like N-vinylisobutyramide and N-vinyl-2-pyrrolidinone. These monomers have applications in personal care, pharmaceuticals, agriculture, and industry (Tu & Zhang Chunming, 2015).

Safety And Hazards

N-Vinylformamide is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It may also cause damage to organs (Blood) through prolonged or repeated exposure if swallowed .

Future Directions

The global demand for N-Vinylformamide was valued at USD 384.9 million in 2022 and is expected to reach USD 637.0 Million in 2030, growing at a CAGR of 6.50% between 2023 and 2030 . The coatings industry leads the N-Vinylformamide market, while the adhesives and sealants sector is the second biggest group .

properties

IUPAC Name

N-ethenylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-4-3-5/h2-3H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXSMRAEXCEDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72018-12-3
Record name Poly(N-vinylformamide)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9065366
Record name Formamide, N-ethenyl-
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Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Formamide, N-ethenyl-
Source EPA Chemicals under the TSCA
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Product Name

N-Vinylformamide

CAS RN

13162-05-5
Record name N-Vinylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13162-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Vinylformamide
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Record name Formamide, N-ethenyl-
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Record name Formamide, N-ethenyl-
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Record name N-vinylformamide
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Record name N-VINYLFORMAMIDE
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Synthesis routes and methods

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,320
Citations
L Gu, S Zhu, AN Hrymak - Journal of applied polymer science, 2002 - Wiley Online Library
… PVAm and partially hydrolyzed poly(N-vinylformamide) (PNVF) have various applications in such … N-Vinylformamide (NVF) was developed as a precursor for simple and economical …
Number of citations: 116 onlinelibrary.wiley.com
S Sawayama - Journal of Synthetic Organic Chemistry, Japan, 1997 - jstage.jst.go.jp
おり, ラ ジカル, あ るいはカチオン重合により重合体ポリ N-ビ ニルホルムア ミドを与える. 重合熱は 66.6 kJ/mol (NVF10% 水 溶液, 水 溶性アゾ開始剤 1000ppm/モノマー) で ある. N-ビ ニル…
Number of citations: 0 www.jstage.jst.go.jp
L Gu, S Zhu, AN Hrymak, RH Pelton - Polymer, 2001 - Elsevier
… Free radical polymerization kinetics of N-vinylformamide was investigated in bulk and in aqueous solution. The molecular weight development with N-vinylformamide conversions was …
Number of citations: 77 www.sciencedirect.com
RK Pinschmidt Jr, WL Renz, WE Carroll… - … Science, Part A: Pure …, 1997 - Taylor & Francis
N-Vinylformamide (NVF, N-ethenylformamide) is a precursor to amide and amine functional polymers and to other monomers, oligomers, and functional polymers. NVF shows attractive …
Number of citations: 86 www.tandfonline.com
M Kröner, J Dupuis, M Winter - Journal für praktische Chemie, 2000 - Wiley Online Library
N‐Vinylformamide (VFA), the simplest member of the enamide group, is the key compound in the synthesis of linear cationic polymers with primary amino groups. In recent decades …
Number of citations: 36 onlinelibrary.wiley.com
E Witek, M Pazdro, E Bortel - Journal of Macromolecular Science …, 2007 - Taylor & Francis

The industrial production of poly(N‐vinylformamide), PNVF, was started a few years ago, making the desired polyvinylamine, PVAm, accessible on a large scale via hydrolysis of …

Number of citations: 39 www.tandfonline.com
K Yamamoto, Y Imamura, E Nagatomo… - Journal of applied …, 2003 - Wiley Online Library
The molecular weights of poly(N‐vinylformamide) [poly(NVF)] obtained by free‐radical polymerization were expanded from being in the range of thousands to hundreds of thousands. …
Number of citations: 67 onlinelibrary.wiley.com
L Shi, TM Chapman, EJ Beckman - Macromolecules, 2003 - ACS Publications
… In summary, we have shown that the radical polymerization of N-vinylformamide can proceed in a controlled manner if an appropriate RAFT agent is employed. Use of a poly(ethylene …
Number of citations: 107 pubs.acs.org
L Shi, KA Boduch‐Lee, JT Henssler… - Journal of Polymer …, 2004 - Wiley Online Library
… to develop new applications for poly(N-vinylformamide). The aim of this study was to synthesize and characterize alkylated N-vinylformamide monomers and their polymers, and to …
Number of citations: 11 onlinelibrary.wiley.com
L Shi, S Khondee, TH Linz, C Berkland - Macromolecules, 2008 - ACS Publications
… In this report, N-vinylformamide (NVF) was polymerized in the aqueous phase of an inverse emulsion and was cross-linked using an acid-labile cross-linker, 2-bis[2,2′-di(N-…
Number of citations: 103 pubs.acs.org

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